4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a synthetic compound with the molecular formula C8H10N4O5S. It is known for its unique structure, which includes a pyrrole ring substituted with a carboxylic acid group, a sulfamoyl group, and a carbamoylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis.
Addition of the Sulfamoyl Group: The sulfamoyl group can be added through a sulfonation reaction using chlorosulfonic acid, followed by reaction with ammonia or an amine.
Attachment of the Carbamoylmethyl Group: The carbamoylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable carbamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The sulfamoyl and carbamoylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors and signaling pathways, modulating biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(Carbamoylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure with a methyl group instead of a hydrogen on the pyrrole ring.
4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-3-carboxylic acid: Similar structure with the carboxylic acid group at the 3-position instead of the 2-position.
Uniqueness
4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-amino-2-oxoethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5S/c8-6(11)3-10-16(14,15)4-1-5(7(12)13)9-2-4/h1-2,9-10H,3H2,(H2,8,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSBSJMOHRNRCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)NCC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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